molecular formula C8H7ClO2 B033012 4-Methoxybenzoyl chloride CAS No. 100-07-2

4-Methoxybenzoyl chloride

Cat. No. B033012
CAS RN: 100-07-2
M. Wt: 170.59 g/mol
InChI Key: MXMOTZIXVICDSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxybenzoyl chloride and related compounds involves various chemical reactions. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides yields functionalized chromones and 4-hydroxyquinolines, demonstrating the versatility of methoxybenzoyl chlorides in synthetic organic chemistry (Rahn et al., 2009). Additionally, methoxybenzoyl chloride has been used to synthesize p-aminobenzoic acid diamides, showcasing its role in creating various amide compounds (Agekyan & Mkryan, 2015).

Molecular Structure Analysis

Studies on the molecular structure of 4-Methoxybenzoyl chloride derivatives highlight the intricacies of their chemical makeup. For example, the X-ray crystallography of di(4-methoxybenzoyl) diselenide provided insights into intramolecular interactions and structural characteristics of these compounds, contributing to the understanding of their chemical behavior (Niyomura et al., 1999).

Chemical Reactions and Properties

The reactivity of 4-Methoxybenzoyl chloride allows for its involvement in a range of chemical reactions. For instance, its reaction with azide ion showcases stepwise and concerted substitution reactions, offering insights into the mechanistic pathways and stability of the carbocation intermediates formed during the reactions (Amyes & Richard, 1990). Furthermore, the Suzuki-Miyaura coupling reactions involving 4-methoxyphenyl chloride underline the utility of methoxybenzoyl chlorides in facilitating bond formations between different organic moieties (Lv et al., 2014).

Physical Properties Analysis

The physical properties of 4-Methoxybenzoyl chloride and its derivatives, such as solubility, melting and boiling points, are crucial for understanding their behavior in different chemical environments. While specific studies on these properties were not highlighted, the general chemical characteristics of methoxybenzoyl chlorides suggest their solubility in organic solvents and reactivity under various temperatures, which are important for their application in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of 4-Methoxybenzoyl chloride, including its reactivity towards nucleophiles, electrophiles, and various solvents, are foundational to its use in chemical synthesis. Its role in forming esters, amides, and carbon-carbon bonds through reactions such as Friedel-Crafts acylation and condensation with alkynes illustrates the compound's versatility in organic synthesis (Bam & Chalifoux, 2018).

Scientific Research Applications

  • Thiourea derivatives based on 4-methoxybenzoyl chloride have shown potential as antioxidants and inhibitors of Bacillus pasteurii urease. Among these derivatives, compound 8 exhibited the greatest antioxidant activity (Oleiwi, Al-Jeilawi, & Dayl, 2023).

  • Compounds containing 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrated improved anticancer activity against melanoma and prostate cancer cells. Their mechanism of action is believed to involve the inhibition of tubulin polymerization (Lu et al., 2009).

  • 2,6-bis(4-methoxybenzoyl)-diaminopyridine has been effective in recovering noble metal ions from aqueous solutions, achieving over 99% recovery in solvent extraction and polymer membrane separation processes (Bożejewicz et al., 2021).

  • The solvolysis mechanism of 4-methylthiobenzoyl chloride supports a unimolecular pathway, specifically a dissociated SN2 mechanism. This finding is significant for understanding the reactivity of similar compounds (Ryu & Park, 2016).

  • In the field of organic synthesis, 4-Methoxybenzoyl chloride has been used in the synthesis of chromones and 4-hydroxyquinolines through uncatalyzed condensations with other compounds (Rahn et al., 2009).

Safety And Hazards

4-Methoxybenzoyl chloride is corrosive to metals and skin . Vapors may cause serious burns to the eyes . It is incompatible with water, strong oxidizing agents, and alcohols . Sealed containers held at room temperature may explode due to slow decomposition that builds up pressure . This situation is more dangerous with heat . It may react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Relevant Papers Relevant papers and documents related to 4-Methoxybenzoyl chloride can be found in various sources . These include research articles, safety data sheets, and chemical databases that provide comprehensive information about the compound.

properties

IUPAC Name

4-methoxybenzoyl chloride
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InChI

InChI=1S/C8H7ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
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InChI Key

MXMOTZIXVICDSD-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)Cl
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Molecular Formula

C8H7ClO2
Record name 4-METHOXYBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9059204
Record name Benzoyl chloride, 4-methoxy-
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Molecular Weight

170.59 g/mol
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Physical Description

4-methoxybenzoyl chloride appears as an amber-colored crystalline solid. Melting point 72 °F. Corrosive to metals and skin. Vapors may cause serious burns to the eyes., Clear solid or amber liquid; [Hawley] Liquid or low melting solid; [MSDSonline]
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Record name p-Anisoyl chloride
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Boiling Point

504 °F at 760 mmHg (USCG, 1999), 262-263 °C
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Solubility

Soluble in ether and acetone. Very soluble in benzene. Slightly soluble in carbon tetrachloride.
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Density

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.261 g/cu cm at 20 °C
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Vapor Pressure

0.01 [mmHg]
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Product Name

4-Methoxybenzoyl chloride

Color/Form

Clear crystals or amber liquid

CAS RN

100-07-2
Record name 4-METHOXYBENZOYL CHLORIDE
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Melting Point

72 °F (USCG, 1999), 22 °C
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Synthesis routes and methods I

Procedure details

Add p-anisic acid (77 g, 0.55 mol) to 100 mL SOCl2 and stir overnight at room temperature. Evaporate the excess SOCl2 to give p-anisoyl chloride. Add (2R,3R)-(+)-tartaric acid (25 g, 166 mmol) and stir the mixture and heat at 170° C. for an hour. Allow the mixture to cool to 100° C. and add 200 mL toluene. Cool the mixture to room temperature and add another 100 mL toluene. Collect the precipitate, rinse with toluene and dry. Reflux the crude product in a mixture of 300 mL acetone and 20 mL water for two hours. Then add 200 mL water and evaporate the acetone. Add another 200 mL water and collect the precipitate, rinse with water and dry. Reflux the product in 200 mL toluene for 15 minutes and collect the precipitate while the mixture is hot. Rinse the precipitate with 50 mL warm toluene and dry to give (2R,3R)-(−)-di-(p-anisoyl)tartaric acid.
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A slurry of 22.5 g. (0.15 mole of 4-methoxybenzoic acid in benzene at reflux is treated with 12.5 ml. (0.15 mole) of thionyl chloride and 1 ml. of N,N-dimehtyl formamide. After stirring for 15 minutes the solution is evaporated and cooled to provide 4methoxybenzoyl chloride as a yellow solid. The solid is dissolved in carbon disulfide and added to 20 g. (0.15 mole) of aluminum chloride slurried in 200 ml. of carbon sulfide. To this mixture is added 30 g. (0.15 mole) of 2,6-di(t-butyl)phenol. After stirring for two hours at room termperature, the resulting mixture is poured into a dilute hydrochloric acid-ice mixture, then extracted with three portions of dichloromethane. The organic layer is dried, then evaporated to provide a residue which is recrystallized twice from a benzene-hexane mixture to provide 4-(4-methoxybenzoyl)-2,6-di(t-butyl)phenol, m.p. 141°-142.5° C.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (10 mL) was added to 4-methoxybenzoic acid (306 mg, 2.0 mmol) and the mixture was stirred at reflux for 3 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried in vacuum to obtain 4-methoxybenzoyl chloride (320 mg). 3-Hydroxyanthranilic acid (167 mg, 1.0 mmol) and pyridine (158 mg, 2.0 mmol) were added to dichlormethane (10 mL) and the mixture was stirred at room temperature for 30 min. Then 2 (320 mg, 2.0 mmol) was added. The mixture was stirred at room temperature overnight and concentrated. The residue was purified by column chromatography (silica gel, petroleum ether:ethyl acetate=20:1 to 10:1) to yield methyl 3-hydroxy-2-(4-methoxybenzamido)benzoate as a solid (178 mg, yield 59%). LC-MS (ESI) m/z 302 [M+1]+.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

25 g of thionyl chloride was added to 5 g of p-methoxybenzoic acid. After the temperature of the mixture was kept at 70° C. for 6 hours under reflux, the mixture was heated under reduced pressure to remove unchanged thionyl chloride. The residue was dissolved in benzene, and after the solution was heated to be condensed, it was cooled to produce precipitate. The precipitate was recrystallized with benzene to obtain p-methoxybenzoyl chloride. 10 mmol of choline chloride was added to 10 mmol of p-methoxybenzoyl chloride. The temperature of the mixture was kept at 120° C. for 5 hours. The residue was separated and purified by subjecting to silica gel chromatography to obtain p-methoxybenzoyl choline chloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

2 equivalents of thionyl chloride and 0.1 g of aluminum chloride are added to 10 g (0.06 mole) of 4-methoxybenzoic acid in suspension in 60 ml of petroleum ether. This reaction mixture is refluxed for 5 hours. The solution is concentrated under reduced pressure. The residual oil crystallizes in the presence of petroleum ether at 0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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